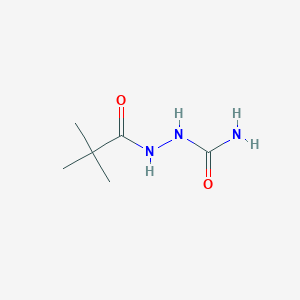

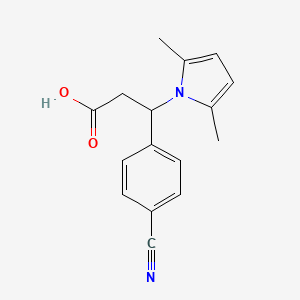

![molecular formula C18H18F4N4O B2826552 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775396-41-2](/img/structure/B2826552.png)

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metabolism in Chronic Myelogenous Leukemia Treatment

The compound 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, under the name flumatinib, is studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. Flumatinib, a tyrosine kinase inhibitor, is in Phase I clinical trials in China. The study identified 34 metabolites of flumatinib, with 7 primary metabolites confirmed by comparison with synthetic standards. The main metabolites include products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase II metabolites like glucuronidation and acetylation products also detected. Flumatinib is primarily metabolized by amide bond cleavage, producing hydrolytic products. The study helps understand flumatinib's metabolic pathways in humans, which is crucial for its therapeutic application in CML treatment (Gong et al., 2010).

Nonaqueous Capillary Electrophoresis

A study on nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on separation techniques crucial for pharmaceutical quality control. The research explores factors like electrolyte type and concentration, voltage, and buffer modifier affecting separation. The method demonstrated effectiveness for analyzing synthesized samples, showing potential for quality control in pharmaceutical applications (Ye et al., 2012).

Radiosynthesis for Clinical Imaging

Research on automated radiosynthesis of tracers, including 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, for clinical imaging applications has been conducted. This study focuses on developing radiotracers for imaging hypoxia and tau pathology, critical in medical diagnostics. The work outlines the synthesis process and the potential clinical applications of these radiotracers, which is significant for advancing medical imaging techniques (Ohkubo et al., 2021).

Synthesis and Antibacterial Evaluation

A study on the synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including hybrids with 3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, focuses on developing potential probes for methicillin and vancomycin-resistant Staphylococcus aureus. The study evaluates the antibacterial activity of these compounds against various bacterial strains, highlighting the significance of such research in addressing antibiotic resistance (Sunduru et al., 2011).

Orientations Futures

The development of novel and promising fungicides is urgently required due to the resistance of plant fungal diseases against fungicides . Pyrimidine derivatives, such as “3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide”, could potentially play a role in this development .

Propriétés

IUPAC Name |

3-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-7-5-14(6-8-26)25-17(27)12-3-2-4-13(19)9-12/h2-4,9-10,14H,5-8H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYYSPOYJDHLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F4N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2826470.png)

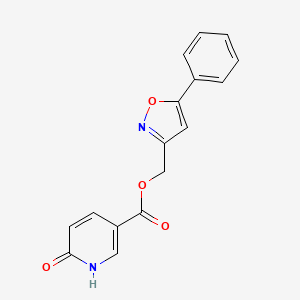

![1-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2826474.png)

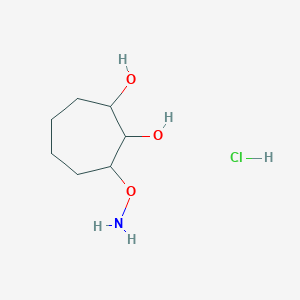

![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)

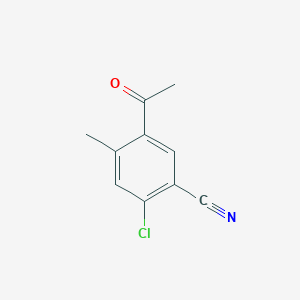

![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)

![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2826486.png)

methanone](/img/structure/B2826488.png)

![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)